Usp7-IN-3
Overview
Description
USP7-IN-3 is a small-molecule inhibitor specifically targeting ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in cell cycle regulation, DNA repair, and epigenetic control. Overexpression of USP7 has been linked to the progression of several cancers, making it a promising target for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of USP7-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance potency and selectivity. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and supply. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions: USP7-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
USP7-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of USP7 in various biochemical pathways.
Biology: Investigates the biological functions of USP7 in cell cycle regulation, DNA repair, and epigenetic control.
Medicine: Explores its potential as a therapeutic agent for treating cancers and other diseases associated with USP7 overexpression.
Industry: Applied in drug discovery and development processes to identify new therapeutic targets and optimize existing treatments
Mechanism of Action
USP7-IN-3 exerts its effects by specifically inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The primary molecular target of this compound is the catalytic domain of USP7, where it binds and prevents the enzyme from interacting with its substrates. This disruption of USP7 activity affects various cellular pathways, including the p53-MDM2 axis, which is crucial for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
P22077: Another USP7 inhibitor that covalently modifies the catalytic cysteine of USP7.
P50429: Similar to P22077, it also targets the catalytic cysteine and induces conformational changes in USP7.
FX1-5303: A potent and specific USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling .
Uniqueness of USP7-IN-3: this compound stands out due to its high potency and selectivity for USP7 over other deubiquitinating enzymes. Its unique chemical structure allows for effective inhibition of USP7, leading to significant anti-cancer activity in various preclinical models. Additionally, this compound has shown promising results in combination with other cancer therapies, enhancing their efficacy and providing a potential new approach for cancer treatment .
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQYKGBXQQARM-JOCHJYFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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